molecular formula C20H32O4 B032280 6-trans-Leukotriene B4 CAS No. 71652-82-9

6-trans-Leukotriene B4

Cat. No. B032280
CAS RN: 71652-82-9
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-UKNWISKWSA-N
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Description

6-trans-Leukotriene B4 (6-trans-LTB4) is an isomer of leukotriene B4, a bioactive lipid molecule derived from arachidonic acid through the lipoxygenase pathway. It plays a role in inflammation and immune responses. The isomerase reaction converting LTB4 to its 6-trans isomer was identified in rat kidney homogenates, revealing a novel pathway for the biological degradation of LTB4, involving its conversion to 6-trans-LTB4 and further metabolism to dihydro metabolites (Breuer & Hammarström, 1987).

Synthesis Analysis

The synthesis of 6-trans-LTB4 involves the conversion of 5-hydroperoxy-6-trans-8,11,14-cis-icosatetraenoic acid (5-HPETE) to leukotriene A4, which is then transformed into 6-trans-LTB4 through enzymatic reactions. This process is catalyzed by leukotriene A4 synthase and involves the stereospecific elimination of the D-hydrogen at C-10 in the synthesis of leukotriene A4, suggesting that lipoxygenase and leukotriene A4 synthase activities may reside in the same enzyme molecule (Shimizu et al., 1986).

Molecular Structure Analysis

The molecular structure of 6-trans-LTB4 includes a trans configuration at the C6 position, differentiating it from the cis configuration found in LTB4. The structural specificity is crucial for its biological activity, as alterations in the double bond configuration, substitution of functional groups, or changes in hydroxyl group orientation significantly affect its bioactivity and receptor binding capacity (Soyombo et al., 1993).

Chemical Reactions and Properties

6-trans-LTB4 undergoes various metabolic pathways involving hydroxylation and reduction reactions. These pathways include the conversion to 20-hydroxy metabolites by a hydroxylase and the reduction of double bonds to form dihydro metabolites, which are further hydroxylated. These reactions signify a complex metabolic network that regulates the levels and activity of 6-trans-LTB4 in biological systems (Powell, 1986).

Scientific Research Applications

  • Intracellular Retention in Neutrophils : 6-trans-LTB4 is used to study the intracellular retention of leukotriene B4 in human neutrophils, which is crucial for understanding inflammatory responses (Williams et al., 1985).

  • Biosynthesis and Hydrolysis : It serves as a key intermediate in the biosynthesis of leukotrienes and undergoes rapid non-enzymatic hydrolysis in aqueous solution at neutral pH, which is important for studying metabolic pathways (Riendeau et al., 1997).

  • Inflammation and Chemotaxis : Leukotriene B4, including 6-trans-LTB4, can induce IL-6 synthesis by human blood monocytes, contributing to inflammation and chemotaxis, key processes in immune response (Brach et al., 1992).

  • Metabolism in Neutrophils : Research has identified a novel metabolic pathway for 6-trans-LTB4 in human polymorphonuclear leukocytes, enhancing our understanding of its role in inflammation (Powell, 1986).

  • Neuronal Functions : The enzymatic synthesis of leukotriene B4 in the brain suggests potential roles related to neuronal functions or dysfunctions (Shimizu et al., 1987).

  • Psoriasis Pathogenesis : Topical application of leukotriene-B4, including 6-trans-LTB4, is used as a model to investigate cutaneous inflammation and epidermal proliferation, important in the pathogenesis of psoriasis (Jong et al., 1992).

  • Binding Specificity : The majority of leukotriene B4 binding to human polymorphonuclear leukocytes is specific, with studies showing the diminished abilities of 6-trans- and 12-epi-6-trans- isomers to block binding, highlighting its importance in receptor-ligand interactions (Kreisle & Parker, 1983).

Future Directions

Research on 6-trans-LTB4 could focus on further understanding its synthesis, mechanism of action, and physiological importance . This could potentially lead to the development of therapies that can harness the power of swarming behavior .

properties

IUPAC Name

(5S,6E,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-UKNWISKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314375
Record name 6-trans-Leukotriene B4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-trans-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-trans-Leukotriene B4

CAS RN

71652-82-9
Record name 6-trans-Leukotriene B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71652-82-9
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Record name 6-trans-Leukotriene B4
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Record name trans-6-Leukotriene� B4 solution
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Record name 6-trans-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
WS Powell - Biochemical and biophysical research communications, 1986 - Elsevier
Polymorphonuclear leukocytes convert arachidonic acid to leukotriene B 4 as well as to two 6-trans isomers of this substance. Both leukotriene B 4 and 6-trans-leukotriene B 4 are …
Number of citations: 33 www.sciencedirect.com
R Brasseur, M Deleers - Proceedings of the National …, 1984 - National Acad Sciences
… of two isomeric molecules (6-cisand 6-trans-leukotriene B4) forming a complex with one calcium … It has been clearly demonstrated that 6-cis-leukotriene B4, unlike 6-trans-leukotriene B4 …
Number of citations: 24 www.pnas.org
CW Lee, RA Lewis, AI Tauber, M Mehrotra… - Journal of Biological …, 1983 - ASBMB
… acetate-activated human polymorphonuclear leukocytes converted each of the sulfidopeptide leukotrienes to products identical with synthetic diastereoisomers of 6-trans-leukotriene B4 …
Number of citations: 122 www.jbc.org
O Breuer, S Hammarström - Biochemical and biophysical research …, 1987 - Elsevier
A novel isomerase reaction leading to conversion of leukotriene B 4 to its 6-trans isomer was detected in rat kidney homogenates. The structure of the metabolite was determined by …
Number of citations: 15 www.sciencedirect.com
DJ Fretland, DL Widomski, CP Anglin… - Journal of leukocyte …, 1991 - academic.oup.com
The products of the 5- and 12-lipoxygenase (5-LO, 12-LO) pathways of arachidonic acid metabolism are implicated as proinflammatory mediators in a number of disease states. 12(R)-…
Number of citations: 4 academic.oup.com
DJ Fretland, DL Widomski, CP Anglin… - … and essential fatty acids, 1991 - Elsevier
Granulocyte diapedesis in response to the generation of defined chemotaxins such as leukotriene B 4 (LTB 4 ), 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE], C5a, platelet …
Number of citations: 3 www.sciencedirect.com
JY Lee, T Chernov, EJ Goetzl - Biochemical and Biophysical Research …, 1984 - Elsevier
… , 10% for 12(S)-leukotriene B 4 and 8 __cis-leuktriene B4, which were not distinguished from leukotriene B 4 by polyclonal antibodies, 3-5% for the two isomers of 6 trans-leukotriene B4…
Number of citations: 20 www.sciencedirect.com
M Bhat, A Lindgren, S Eketjäll, R Hidi, P Schatz… - Bioanalysis, 2019 - Future Science
Aim: To develop a high sensitivity and specific analytical method to measure endogenous levels of leukotriene B4 (LTB 4 ) in human plasma. Methodology: LC–MS/MS and ELISA. …
Number of citations: 2 www.future-science.com
P Montuschi, E Ragazzoni, S Valente, G Corbo… - Inflammation …, 2003 - Springer
… Reverse phase-high performance liquid chromatography peak of leukotriene B4 was clearly separated from those of 6-transleukotriene B4 (retention time: 14 min) and leukotriene B5 (…
Number of citations: 80 link.springer.com
Y Kikuta, H Kasyu, E Kusunose, M Kusunose - Archives of Biochemistry …, 2000 - Elsevier
… -hydroxylations of leukotriene B4, 6-trans-leukotriene B4, lipoxin A4, prostaglandin A1, and several … Administration of clofibrate had no effect on microsomal 6-trans-leukotriene B4 …
Number of citations: 31 www.sciencedirect.com

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